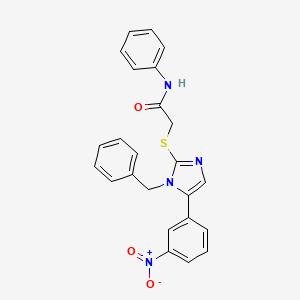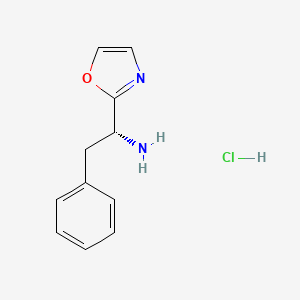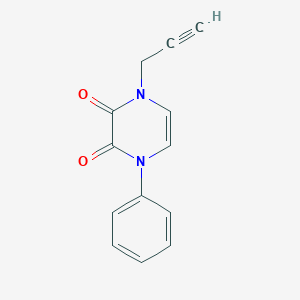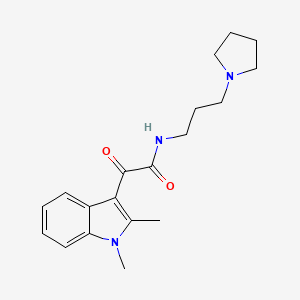![molecular formula C17H20ClN3O3 B3017690 2-(4-chlorophenoxy)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide CAS No. 1396876-16-6](/img/structure/B3017690.png)
2-(4-chlorophenoxy)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-chlorophenoxy)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide" is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. The presence of the chlorophenoxy group and the acetamide moiety suggests that this compound could exhibit interesting biological activities, as seen in similar compounds that have been synthesized and evaluated for their pharmacological properties.
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole derivatives typically involves the initial preparation of an appropriate acid or ester precursor, followed by the formation of a hydrazide and subsequent cyclization to form the oxadiazole ring. For instance, in the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, 4-chlorophenoxyacetic acid was esterified, converted to an acetohydrazide, and then cyclized with carbon disulfide and potassium hydroxide to form the oxadiazole core . Similar methods could be applied to synthesize the compound , with modifications to incorporate the specific substituents.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the orientation of substituent groups around the central heterocyclic ring. For example, in a structurally related compound, "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide," the chlorophenyl ring is oriented at a small angle relative to the thiazole ring, which could be indicative of the steric and electronic influences of the substituents . The molecular structure of the compound would likely exhibit similar considerations regarding the orientation of the chlorophenoxy and cyclohexyl groups.
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the presence of electron-withdrawing or electron-donating groups. These compounds can undergo various chemical reactions, including substitutions at the thiol position, as seen in the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides . The compound may also participate in similar reactions, with its reactivity being modulated by the specific electronic nature of its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are determined by their molecular structure and substituents. These compounds often exhibit significant biological activity, such as antibacterial and anticancer properties. For example, certain 2-chloro N-aryl substituted acetamide derivatives of 1,3,4-oxadiazole showed cytotoxicity against various cancer cell lines . Similarly, other derivatives demonstrated antibacterial activity and moderate inhibition of α-chymotrypsin enzyme . The compound could potentially exhibit similar properties, which would be confirmed through empirical testing.
科学的研究の応用
Synthesis and Pharmacological Evaluation
A study focused on the synthesis of N-substituted derivatives of this compound, exploring their potential as antibacterial agents. The research involved a systematic approach to synthesize a range of derivatives, starting from 4-chlorophenoxyacetic acid as a precursor. These derivatives demonstrated significant antibacterial activity against both gram-negative and gram-positive bacteria, with some compounds showing comparable activity to standard antibiotics like ciprofloxacin. The research also included molecular docking studies to identify the active binding sites, correlating the chemical structure with biological activity (Siddiqui et al., 2014).
Biological Assessment
Another study developed novel acetamides containing the 1,2,4-oxadiazol cycle, which were assessed for various biological properties. The synthesis method provided a pathway to obtain diverse derivatives, which were then evaluated for their pharmacological potential. This research highlights the versatility of the oxadiazole moiety in medicinal chemistry, offering a foundation for developing new therapeutic agents (Karpina et al., 2019).
Anti-inflammatory and Anti-thrombotic Properties
Research on 1,3,4-oxadiazole derivatives, closely related to the compound , demonstrated promising anti-inflammatory and anti-thrombotic effects in in-vitro and in-vivo studies. These compounds were synthesized and evaluated for their pharmacological activities, with some showing potent anti-inflammatory effects and the ability to enhance clotting time, suggesting potential applications in treating inflammatory conditions and thrombosis (Basra et al., 2019).
Safety and Hazards
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c1-12-19-16(24-21-12)17(9-3-2-4-10-17)20-15(22)11-23-14-7-5-13(18)6-8-14/h5-8H,2-4,9-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIXTSMJIWBRDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one](/img/structure/B3017607.png)
![1,4-Dihydropyrido[3,4-b]pyrazine](/img/structure/B3017608.png)

![1-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(3-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B3017610.png)


![1-[1-(3-Chlorophenyl)ethyl]-3-[(5-chloropyrazin-2-yl)methyl]-1-methylurea](/img/structure/B3017617.png)

![1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B3017619.png)


![N-[4-(hydrazinecarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B3017627.png)

![3-(2-chlorobenzyl)-9-(2-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3017630.png)